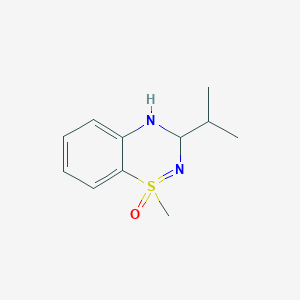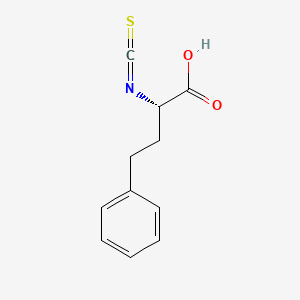
(S)-2-Isothiocyanato-4-phenylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Isothiocyanato-4-phenylbutanoic acid is an organic compound that belongs to the class of isothiocyanates This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenylbutanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Isothiocyanato-4-phenylbutanoic acid typically involves the reaction of (S)-2-amino-4-phenylbutanoic acid with thiophosgene (CSCl2). The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The general reaction scheme is as follows:
(S)−2−amino−4−phenylbutanoicacid+CSCl2→(S)−2−Isothiocyanato−4−phenylbutanoicacid+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.
化学反应分析
Types of Reactions
(S)-2-Isothiocyanato-4-phenylbutanoic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
科学研究应用
(S)-2-Isothiocyanato-4-phenylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-Isothiocyanato-4-phenylbutanoic acid involves the interaction of the isothiocyanate group with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins, such as thiol groups in cysteine residues. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Phenylisothiocyanate: A simpler isothiocyanate compound with similar reactivity.
Benzylisothiocyanate: Another isothiocyanate with a benzyl group instead of a phenylbutanoic acid backbone.
Allylisothiocyanate: An isothiocyanate with an allyl group, known for its pungent odor and biological activity.
Uniqueness
(S)-2-Isothiocyanato-4-phenylbutanoic acid is unique due to its specific structural features, including the chiral center and the phenylbutanoic acid backbone
属性
分子式 |
C11H11NO2S |
|---|---|
分子量 |
221.28 g/mol |
IUPAC 名称 |
(2S)-2-isothiocyanato-4-phenylbutanoic acid |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)10(12-8-15)7-6-9-4-2-1-3-5-9/h1-5,10H,6-7H2,(H,13,14)/t10-/m0/s1 |
InChI 键 |
PWUVCLSSUBJMEO-JTQLQIEISA-N |
手性 SMILES |
C1=CC=C(C=C1)CC[C@@H](C(=O)O)N=C=S |
规范 SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


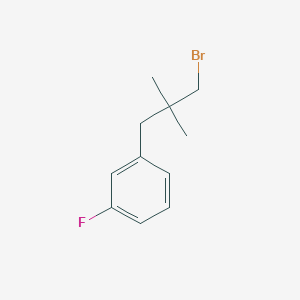
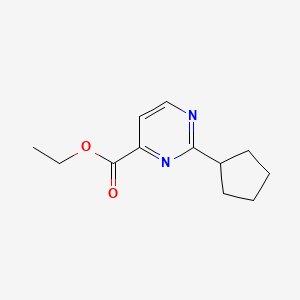
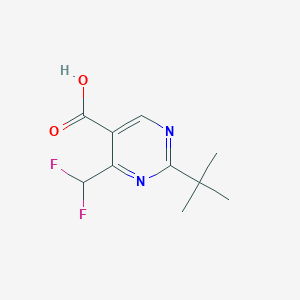
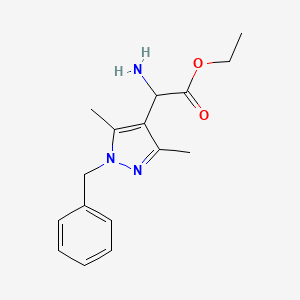
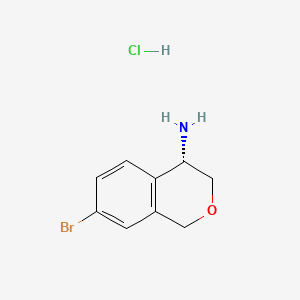
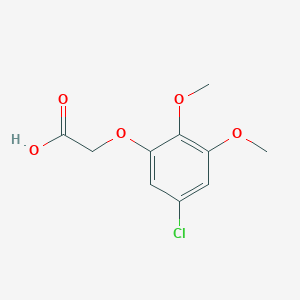

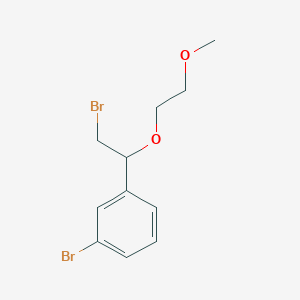
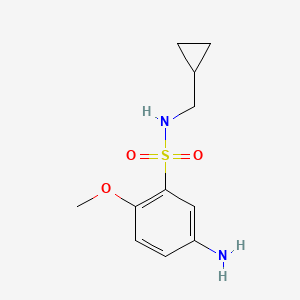
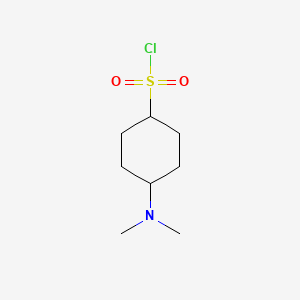
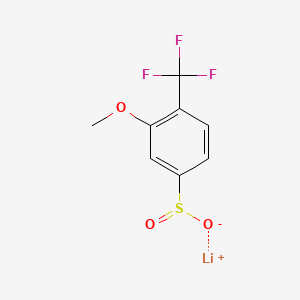
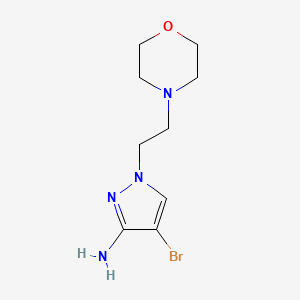
![tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate](/img/structure/B13540905.png)
